

# Molecular weight and formula of 3-Bromoheptan-4-one

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## Compound of Interest

Compound Name: 3-Bromoheptan-4-one

Cat. No.: B1610172

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## Technical Dossier: 3-Bromoheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Bromoheptan-4-one**, alongside detailed experimental protocols for its synthesis and characterization. This alpha-bromoketone is a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

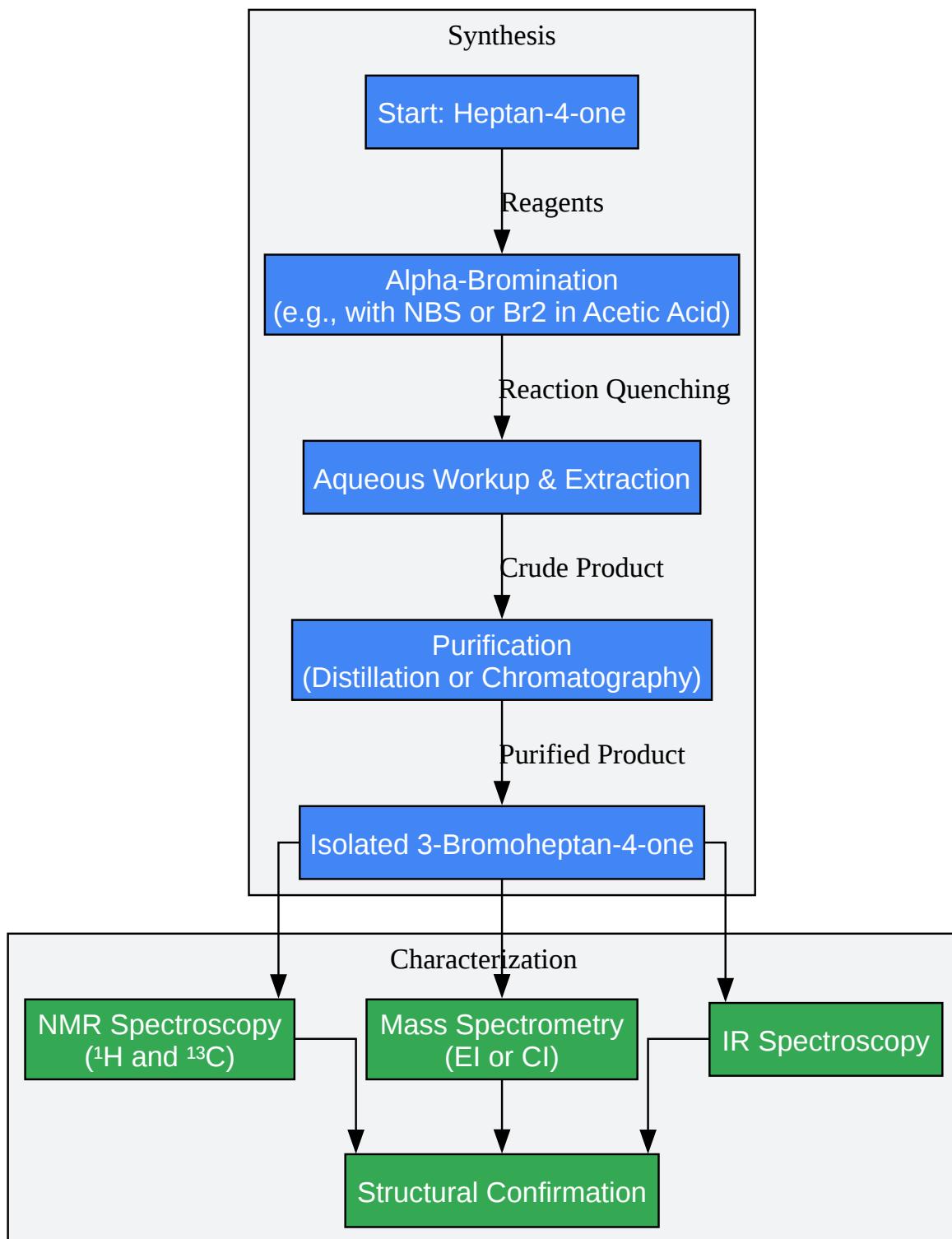
## Core Compound Data

All quantitative data for **3-Bromoheptan-4-one** has been compiled and is presented in the table below for straightforward reference.

Property	Value	Citations
Chemical Formula	C <sub>7</sub> H <sub>13</sub> BrO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	193.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	42330-10-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	3-bromoheptan-4-one	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Density	1.248 g/cm <sup>3</sup>	<a href="#">[3]</a> <a href="#">[7]</a>
Boiling Point	39°C at 1 mmHg	<a href="#">[3]</a> <a href="#">[7]</a>
Flash Point	75°C (167°F)	<a href="#">[3]</a> <a href="#">[7]</a>
Monoisotopic Mass	192.01498 Da	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>

## Synthesis and Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of **3-Bromoheptan-4-one**.

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Caption: General workflow for the synthesis and characterization of **3-Bromoheptan-4-one**.

# Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of **3-Bromoheptan-4-one**. These protocols are based on established procedures for the alpha-bromination of ketones.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Synthesis: Alpha-Bromination of Heptan-4-one

This protocol describes the synthesis of **3-Bromoheptan-4-one** via the electrophilic alpha-bromination of heptan-4-one in an acidic medium.

### Materials:

- Heptan-4-one
- Glacial Acetic Acid
- Bromine (Br<sub>2</sub>) or N-Bromosuccinimide (NBS)
- Saturated Sodium Bisulfite Solution
- Saturated Sodium Bicarbonate Solution
- Brine (Saturated Sodium Chloride Solution)
- Anhydrous Magnesium Sulfate or Sodium Sulfate
- Dichloromethane (or other suitable organic solvent)
- Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-one (1.0 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath to maintain a temperature below 10°C.

- Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Alternatively, N-Bromosuccinimide (1.1 equivalents) can be used as the bromine source.[9]
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.
- Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench any excess bromine), a saturated sodium bicarbonate solution, and finally with brine.[8]
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **3-Bromoheptan-4-one** by vacuum distillation or column chromatography.

## Characterization Protocols

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g.,  $\text{CDCl}_3$ ). The spectrum is expected to show a characteristic downfield shift for the proton alpha to the bromine and carbonyl group. Specifically, a triplet or multiplet around 4.0-5.0 ppm would be indicative of the  $-\text{CH}(\text{Br})-$  proton.[11]
- $^{13}\text{C}$  NMR: Prepare a sample in a similar manner to  $^1\text{H}$  NMR. The carbon attached to the bromine is expected to have a chemical shift in the range of 30-50 ppm. The carbonyl carbon should appear significantly downfield, typically in the range of 190-210 ppm.[11]

### 2. Mass Spectrometry (MS)

- Sample Preparation: Introduce a dilute solution of the purified product into the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for this type of compound.[12]

- Analysis: The mass spectrum should show a molecular ion peak ( $M^+$ ) and an  $M+2$  peak of nearly equal intensity, which is characteristic of a monobrominated compound.[13] Key fragmentation patterns for ketones include alpha-cleavage, resulting in the loss of alkyl radicals adjacent to the carbonyl group.[13]

### 3. Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- Analysis: A strong, sharp absorption band is expected in the region of  $1715\text{-}1735\text{ cm}^{-1}$ , which is characteristic of the  $\text{C=O}$  stretching vibration of an aliphatic ketone. The presence of the bromine atom alpha to the carbonyl group may slightly shift this frequency.[13]

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